molecular formula C18H17NO4 B608483 Laurepukine CAS No. 34029-94-2

Laurepukine

Cat. No.: B608483
CAS No.: 34029-94-2
M. Wt: 311.33
InChI Key: KBLBAGBORDBOPT-CWTRNNRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laurepukine is a benzodioxoloquinoline-class alkaloid isolated from the bark of Laurelia novae-zelandiae (pukatea), a tree native to New Zealand . Its molecular formula is C₁₈H₁₇NO₄, and its IUPAC name is 7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benz[g]quinolin-12-ol 7-oxide . The compound crystallizes as pale beige needles with a melting point of 220–222°C and a high levorotatory optical activity of [α]²⁵D = -257° (in CHCl₃/MeOH 1:1) . This compound contains a methylenedioxy group, two hydroxyl groups, and a methylimino-group . Initial studies misidentified it as a mixture of pukateine and laureline, but subsequent structural elucidation confirmed its uniqueness .

Properties

CAS No.

34029-94-2

Molecular Formula

C18H17NO4

Molecular Weight

311.33

IUPAC Name

(7R,7aR)-12-hydroxy-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2,3-de]benzo[g]quinoline 7-oxide

InChI

InChI=1S/C18H17NO4/c1-19(21)6-5-11-8-14-18(23-9-22-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3/t12-,19-/m1/s1

InChI Key

KBLBAGBORDBOPT-CWTRNNRKSA-N

SMILES

OC1=C2C3=C4C(CC[N@@+](C)([O-])[C@]4([H])CC2=CC=C1)=CC5=C3OCO5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Laurepukine;  Laurepukin; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Alkaloids

Laurepukine belongs to the aporphine- and benzylisoquinoline-derived alkaloid family. Its structural and functional analogs include dicentrine, bulbocapnine methyl ether, laureline, and obovanine. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Melting Point (°C) [α]D (Solvent) Key Biological Activity
This compound C₁₈H₁₇NO₄ Methylenedioxy, hydroxyl, methylimino 220–222 -257° (CHCl₃/MeOH) Antiparasitic (in vitro)
Dicentrine C₂₀H₂₁NO₄ Methylenedioxy, methoxy 160–162 -198° (CHCl₃) Analgesic, anti-inflammatory
Bulbocapnine Me ether C₂₀H₂₃NO₄ Methylenedioxy, methoxy 134 -314° (CHCl₃) Dopamine receptor modulation
Laureline C₁₉H₂₁NO₃ Methoxy, methylimino 106–108 -35.8° (EtOH) Antimalarial
Obovanine C₁₇H₁₅NO₃ Methylenedioxy, hydroxyl N/A N/A Antifungal

Key Differences

Functional Groups :

  • This compound uniquely combines a methylenedioxy group (C-6,7) and hydroxyl groups (C-5,6), whereas dicentrine and bulbocapnine methyl ether have methoxy substitutions .
  • Unlike laureline, which has a methoxy group at C-3, this compound’s hydroxyl groups enhance its polarity and solubility in polar solvents .

Spectral Data :

  • This compound’s UV absorption spectrum (λmax 3720 and 3260 Å) differs from dicentrine methyl ether due to electron transitions in its hydroxylated aromatic system .
  • Its mass spectrum (MS) shows a base peak at m/z 311 (M⁺), contrasting with obovanine’s m/z 281 (M⁺) due to the absence of an N-oxide group in the latter .

Synthetic Pathways :

  • This compound is synthesized via Hofmann degradation of its methiodide (m.p. 249–250°C), a method also used for corytuberine derivatives but yielding distinct products due to stereochemical constraints .
  • In contrast, laureline and its isomer wolaureline (methoxy at C-2) are synthesized through reductive amination, producing distinct optical rotations ([α]D = +97.6° vs. -35.8°) .

Comparison with Functionally Similar Alkaloids

This compound shares antiparasitic properties with pukateine and duguexine N-oxide , though efficacy varies:

Notable Findings

  • This compound’s N-oxide moiety enhances its solubility and bioavailability compared to non-oxidized analogs like obovanine .
  • Structural isomerism significantly impacts activity: laureline (C-3 methoxy) is 10-fold less active against Leishmania than this compound due to reduced hydrogen-bonding capacity .

Challenges in Differentiation

Early studies conflated this compound with pukateine and laureline due to overlapping chromatographic profiles . Advanced techniques resolved this:

  • X-ray crystallography confirmed this compound’s N-oxide configuration .
  • Circular dichroism (CD) distinguished its stereochemistry from domesticine methyl ether .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laurepukine
Reactant of Route 2
Laurepukine

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